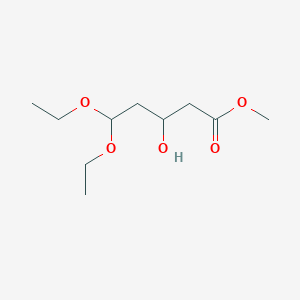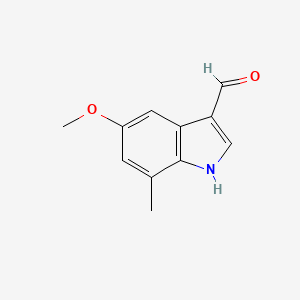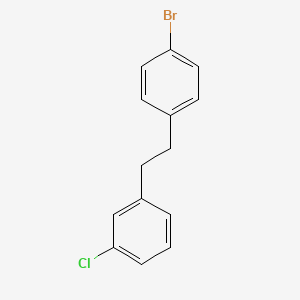![molecular formula C12H11BrO B13688497 6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one is a unique organic compound characterized by its spirocyclic structure, which includes a bromine atom attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Bromination: The naphthalene derivative undergoes bromination using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom.
Spirocyclization: The brominated naphthalene derivative is then subjected to spirocyclization, which involves the formation of the cyclopropane ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
6-bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the cyclopropane ring.
6’-bromo-1’,4’-dihydrospiro[cyclopropane-1,3’-indoline]: Another similar compound with a spirocyclic structure, but with an indoline ring instead of a naphthalene ring.
Uniqueness
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one is unique due to its specific combination of a bromine atom and a spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C12H11BrO |
|---|---|
分子量 |
251.12 g/mol |
IUPAC 名称 |
6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H11BrO/c13-9-1-2-10-8(7-9)3-4-12(5-6-12)11(10)14/h1-2,7H,3-6H2 |
InChI 键 |
SXNBFBJWIKPQAR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC2)C(=O)C3=C1C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)

![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)

![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)





![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
